4-Chloro-1H-pyrazol-3-amine hydrochloride

Description

Chemical Name: 4-Chloro-1H-pyrazol-3-amine hydrochloride

CAS Number: 54301-34-7

Molecular Formula: C₃H₅Cl₂N₃

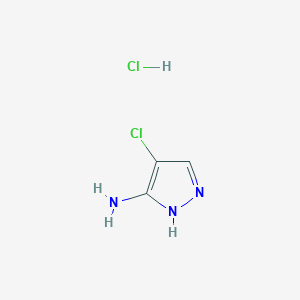

Structural Features: A pyrazole ring substituted with a chlorine atom at position 4 and an amine group at position 3, forming a hydrochloride salt.

Applications: Primarily used as a pharmaceutical intermediate in medicinal chemistry for synthesizing bioactive molecules . Its structural simplicity and reactivity make it a versatile precursor in drug discovery pipelines.

Properties

IUPAC Name |

4-chloro-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXAABJWZRBPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679385 | |

| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263094-05-8 | |

| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Reaction Conditions

- The starting compound is 4-nitropyrazole .

- Halogenation and reduction are carried out in the presence of aqueous hydrochloric acid (HCl) , with concentrations ranging from about 31% to 38% (approximately 10 M to 12.4 M), preferably near 37% (about 12 M).

- An optional alcoholic solvent such as ethanol or isopropanol can be used, with a volume ratio of alcoholic solvent to HCl from about 1:99 to 3:4, preferably about 1:9.

- The reaction temperature is maintained between 20°C and 60°C , preferably 30°C to 40°C.

- The reaction vessel can be a glass reactor or a glass-lined Hastelloy C pressure reactor.

Catalysts and Hydrogenation

- Hydrogenation is performed under a hydrogen atmosphere at pressures ranging from about 100 kPa (1 atm) to 30,000 kPa (about 4350 psi), with preferred pressures between 100 kPa and 6,000 kPa (870 psi).

- Transition metal catalysts used include:

- Palladium on alumina (Pd/Al₂O₃) with 1-10 wt% metal loading, typically 5 wt%.

- Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) , which provide higher selectivity than Pd/Al₂O₃.

- Catalyst loading ranges from about 0.003 mol% to 3 mol% relative to 4-nitropyrazole.

- The hydrogen uptake is monitored to determine reaction completion, typically within 2.5 to 7.5 hours depending on catalyst and conditions.

Detailed Reaction Scheme and Mechanism

The process involves reductive chlorination where the nitro group is reduced to an amine while chlorine is introduced at the 3-position of the pyrazole ring. The presence of concentrated HCl facilitates the halogenation step and stabilizes the product as its hydrochloride salt.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Halogenation of 4-nitropyrazole | HCl 31-38%, 20-60°C, optional ethanol/isopropanol |

| 2 | Catalytic hydrogenation reducing nitro to amine | Pd/C or Pt/C catalyst, H₂ pressure 100 kPa-6 MPa |

| 3 | Formation of this compound salt | Acidic medium (HCl), isolation by filtration |

Research Findings and Optimization

- Selectivity and Yield: Using Pt/C or Pd/C catalysts at optimized HCl concentrations (<37%) achieves high selectivity (>95%) and yields up to 96.8% for the hydrochloride salt.

- Catalyst Comparison: Pt/C shows better activity and selectivity at lower HCl concentrations compared to Pd/Al₂O₃, allowing faster completion or reduced catalyst amounts.

- Reaction Monitoring: Hydrogen uptake rate is a key parameter for determining the endpoint of the reduction.

- Purification: The crude product can be purified by column chromatography using alumina with chloroform-methanol mixtures or isolated directly as the hydrochloride salt.

Summary Table of Key Reaction Parameters and Outcomes

| Parameter | Range/Value | Remarks |

|---|---|---|

| Starting material | 4-nitropyrazole | |

| Hydrochloric acid concentration | 31% - 38% (10 M - 12.4 M) | Optimal ~37% (12 M) |

| Alcoholic solvent (optional) | Ethanol or isopropanol | Volume ratio alcohol:HCl = 1:9 to 3:4 |

| Temperature | 20°C - 60°C | Preferred 30°C - 40°C |

| Hydrogen pressure | 100 kPa - 6000 kPa | Preferred 100 kPa - 870 kPa |

| Catalyst | Pd/Al₂O₃ (5 wt%), Pd/C, Pt/C | Pd/C and Pt/C preferred for higher selectivity |

| Catalyst loading | 0.003 mol% - 3 mol% | Relative to 4-nitropyrazole |

| Reaction time | 2.5 - 7.5 hours | Based on hydrogen uptake |

| Yield | Up to 96.8% | High selectivity and purity |

Additional Notes

- The process is scalable and suitable for industrial production due to its high efficiency and selectivity.

- The hydrochloride salt form enhances compound stability and facilitates handling.

- The reaction can be conducted in standard hydrogenation equipment with appropriate safety measures for handling pressurized hydrogen and strong acids.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 4-chloro-1H-pyrazol-3-one.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃H₄ClN₃

- Molecular Weight : Approximately 119.54 g/mol

- Structure :

The presence of a chlorine atom at the 4-position and an amine group at the 3-position enhances its biological activity, making it a valuable lead compound in drug development.

Pharmaceutical Applications

4-Chloro-1H-pyrazol-3-amine hydrochloride has garnered attention for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation. The structural features of the compound facilitate interactions with biological targets, enhancing its efficacy as an anti-inflammatory agent.

-

Anticancer Properties : Studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. Notable findings include:

Cancer Type Cell Line Activity Lung Cancer A549 Inhibition observed Breast Cancer MDA-MB-231 Significant inhibition Liver Cancer HepG2 Moderate inhibition Cervical Cancer HeLa Notable inhibition

In vitro studies reveal that the compound effectively inhibits cell growth in several cancer types while showing reduced toxicity to normal cells.

Agrochemical Applications

The compound is also being explored for its agricultural applications:

-

Insecticidal and Fungicidal Activities : Preliminary bioassays indicate significant insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera:

Target Organism Activity Lethal Concentration (mg/L) Mythimna separate 70% Lethality 500 Helicoverpa armigera Notable Activity 500

These findings suggest that this compound may serve as a promising candidate for developing new insecticides and fungicides.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:

- Study on Antinociceptive Activity : A derivative demonstrated significant pain-relieving properties comparable to standard analgesics, indicating potential applications in pain management therapies.

- Antimicrobial Studies : Investigations into the antimicrobial properties of pyrazole derivatives have shown promising results against various bacterial strains, suggesting their utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. The compound’s molecular targets and pathways can vary based on its structural modifications and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-1H-pyrazol-3-amine hydrochloride and related pyrazole derivatives:

Key Structural and Functional Differences

Substituent Position and Reactivity

- Chlorine Position: The positional isomer 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS 63680-90-0) shares the same molecular formula but differs in Cl placement (C3 vs. C4).

- Methyl and Phenyl Groups : The dimethyl variant (CAS 1909336-62-4) exhibits enhanced lipophilicity due to methyl groups, improving membrane permeability for agrochemical applications . The phenyl-substituted derivative (CAS 1795184-89-2) introduces aromaticity, which may enhance interactions with hydrophobic enzyme pockets .

Functional Group Modifications

- Pyridinyl and Methoxyethyl Chains : The compound in incorporates a pyridine ring and methoxyethyl group, increasing solubility and enabling hydrogen bonding, making it suitable for CNS drug development.

Biological Activity

4-Chloro-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₃H₅Cl₂N₃·ClH

- Molecular Weight : Approximately 168.024 g/mol

- Structure : The compound features a pyrazole ring with a chlorine substituent at the 4-position and an amine group at the 3-position, which contributes to its unique reactivity and biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar pyrazole structures exhibit varying degrees of antibacterial activity against pathogens such as E. coli and S. aureus. For instance, derivatives of pyrazole have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate specific inflammatory pathways by interacting with enzymes or receptors involved in these processes. This modulation could lead to reduced inflammation in various conditions, although detailed mechanisms remain to be fully elucidated .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. A review highlighted that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives were found to inhibit cancer cell proliferation significantly, indicating the potential for developing new cancer therapies based on this scaffold .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially altering enzyme activities or receptor functions. Understanding these interactions is crucial for developing effective drugs based on this compound .

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive chlorination processes involving starting materials like 4-nitropyrazole. The versatility in synthesis allows for modifications that can enhance biological activity or reduce toxicity .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.